1,3,7-Trimethyl-8-(pentyloxy)-3,7-dihydro-1h-purine-2,6-dione
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Overview
Description
1,3,7-Trimethyl-8-(pentyloxy)-3,7-dihydro-1h-purine-2,6-dione is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids, and other organisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(pentyloxy)-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of 1,3,7-trimethylxanthine with a suitable pentyloxy group. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trimethyl-8-(pentyloxy)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
1,3,7-Trimethyl-8-(pentyloxy)-3,7-dihydro-1h-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of purine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,7-Trimethyl-8-(pentyloxy)-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethylxanthine:
8-(4-Alkylpiperazinyl) caffeine derivatives: These compounds have similar structural features but different substituents at the 8-position.
Uniqueness
1,3,7-Trimethyl-8-(pentyloxy)-3,7-dihydro-1h-purine-2,6-dione is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
2197-00-4 |
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Molecular Formula |
C13H20N4O3 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-pentoxypurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-5-6-7-8-20-12-14-10-9(15(12)2)11(18)17(4)13(19)16(10)3/h5-8H2,1-4H3 |
InChI Key |
FUNCYCMWCLFVOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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